Benzocyclobutene-4-boronic acid

概述

描述

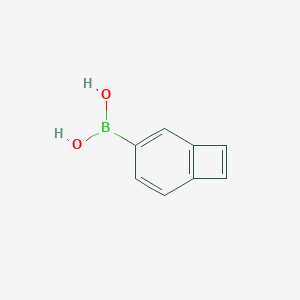

Benzocyclobutene-4-boronic acid is an organic compound with the molecular formula C8H9BO2. It is a derivative of benzocyclobutene, featuring a boronic acid functional group at the fourth position of the benzocyclobutene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

准备方法

Synthetic Routes and Reaction Conditions: Benzocyclobutene-4-boronic acid can be synthesized through several methods. One common approach involves the reaction of benzocyclobutene with boronic acid derivatives under specific conditions. For instance, benzocyclobutene can be reacted with tri-potassium phosphate in an ethanol/water mixture under a nitrogen atmosphere to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

化学反应分析

Types of Reactions: Benzocyclobutene-4-boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Boronic esters or acids.

Reduction: Various boron-containing compounds.

Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

Benzocyclobutene-4-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The boronic acid group can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules with diverse functionalities .

Polymer Synthesis:

The compound can be incorporated into polymer chains to create materials with tailored properties. Its ability to undergo cross-linking reactions makes it suitable for producing highly cross-linked polymer networks. These networks are utilized in various applications, including adhesives, coatings, and membranes . Additionally, benzocyclobutene resins derived from this compound exhibit low dielectric constants and high thermal stability, making them suitable for electronic applications .

Medicinal Chemistry

Drug Development:

this compound derivatives are being investigated as scaffolds for developing novel drugs with improved properties. The boronic acid moiety enhances the bioactivity of compounds by allowing them to interact effectively with biological targets, such as enzymes and receptors. This interaction is particularly relevant in cancer therapy, where boronic acids have shown potential as inhibitors of proteasomes and other cancer-related pathways .

Anticancer Activity:

Research has demonstrated that boronic acid compounds can exhibit significant anticancer activity. For instance, studies on related boronic compounds have revealed their ability to decrease cell viability in prostate cancer cells while sparing healthy cells . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.

Antimicrobial Properties:

this compound has also been explored for its antimicrobial properties. It interacts with various microorganisms, demonstrating inhibitory effects against bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

Material Science

Functional Materials:

The unique structure of this compound allows it to be used in creating functional materials with specific properties. For example, its incorporation into polymers can lead to materials with enhanced conductivity or self-healing abilities . These advancements are crucial for applications in electronics and advanced coatings.

Glycoscience Applications:

The compound's ability to form stable complexes with cis-diol compounds is particularly useful in glycoscience. This property is leveraged for developing glycan-based sensors and studying carbohydrate interactions, which are essential for understanding biological processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block in cross-coupling reactions; facilitates carbon-carbon bond formation. |

| Polymer Synthesis | Incorporated into polymer chains; creates cross-linked networks for adhesives and coatings. |

| Medicinal Chemistry | Investigated as drug scaffolds; shows potential anticancer and antimicrobial activity. |

| Material Science | Developed into functional materials with tailored properties like conductivity and thermal stability. |

| Glycoscience | Forms stable complexes with sugars; useful for glycan-based sensors and carbohydrate studies. |

作用机制

The mechanism of action of benzocyclobutene-4-boronic acid in chemical reactions involves its ability to form stable complexes with various reagents. In Suzuki-Miyaura coupling reactions, for example, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the formation of an organopalladium intermediate, followed by transmetalation and reductive elimination steps .

相似化合物的比较

Benzocyclobutene: The parent compound without the boronic acid group.

Benzocyclobutene-4-boronic ester: A derivative with an ester functional group instead of the acid.

Cyclobutabenzen-4-ylboronic acid: A structurally similar compound with slight variations in the ring structure.

Uniqueness: Benzocyclobutene-4-boronic acid is unique due to its combination of the benzocyclobutene ring and the boronic acid functional group. This combination imparts distinct reactivity and properties, making it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules .

生物活性

Benzocyclobutene-4-boronic acid (BCB-4-BA) is a compound of significant interest in medicinal chemistry and materials science due to its unique chemical properties and biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a boronic acid derivative characterized by a benzocyclobutene moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. The synthesis of BCB-4-BA typically involves the functionalization of benzocyclobutene with boronic acid groups through various synthetic methodologies, including metal-catalyzed reactions and deoxygenative borylation techniques .

Mechanisms of Biological Activity

The biological activity of BCB-4-BA can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids, including BCB-4-BA, are known to inhibit various enzymes, particularly serine β-lactamases (BLs). These enzymes are critical for antibiotic resistance in bacteria. Studies have shown that BCB-4-BA exhibits competitive inhibition against certain BLs, enhancing the efficacy of β-lactam antibiotics .

- Antioxidant Activity : BCB-4-BA has demonstrated significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases .

- Anticancer Properties : Preliminary studies indicate that BCB-4-BA may possess anticancer activity. It has shown cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value indicating effective inhibition at low concentrations . The compound's mechanism may involve the induction of apoptosis or disruption of cell cycle progression.

Inhibition Profiles

A comprehensive study on the inhibition profiles of boronic acids revealed that BCB-4-BA effectively inhibits serine β-lactamases with varying degrees of potency. The IC50 values for different enzymes ranged from 20 µM to 132 µM, demonstrating its potential as a therapeutic agent against antibiotic-resistant bacteria .

| Enzyme Type | IC50 (µM) |

|---|---|

| AmpC | 38 |

| VIM-2 | 27 |

| NDM-1 | 36 |

| OXA-24 | 132 |

Antioxidant Studies

The antioxidant capacity of BCB-4-BA was evaluated using several assays:

- ABTS Radical Scavenging : IC50 = 0.11 µg/mL

- DPPH Radical Scavenging : IC50 = 0.14 µg/mL

- CUPRAC Method : A0.5 = 1.73 µg/mL

These results indicate that BCB-4-BA possesses strong antioxidant activity, comparable to well-known antioxidants .

Anticancer Activity

In vitro studies demonstrated that BCB-4-BA exhibits selective cytotoxicity towards cancer cells while sparing healthy cells:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Cancer) | 18.76 |

| Healthy Cells | >100 |

This selectivity suggests a favorable therapeutic window for potential anticancer applications .

Case Studies and Applications

Recent investigations have explored the application of BCB-4-BA in various fields:

- Pharmaceutical Development : Due to its enzyme inhibition properties, BCB-4-BA is being investigated as a co-adjuvant with β-lactam antibiotics to combat resistant bacterial strains.

- Cosmetic Formulations : The compound's antioxidant properties make it suitable for incorporation into skincare products aimed at reducing oxidative stress on the skin .

- Material Science : BCB derivatives are being studied for their dielectric properties and thermal stability, which could lead to advancements in electronic materials .

属性

IUPAC Name |

3-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRGWGIIPDTAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612196 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195730-31-5 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Benzocyclobutene-4-boronic acid in polymer synthesis?

A1: this compound serves as a crucial monomer in the synthesis of bisbenzocyclobutene (BCB) polymers. [, ] It undergoes a ligand-free deboronated coupling reaction, typically with another halogenated benzocyclobutene derivative, to form a BCB dimer. This dimer can then undergo further polymerization, often through a thermally initiated ring-opening process, to create high-molecular-weight polymers. []

Q2: What are the advantages of using this compound in this synthesis over other methods?

A2: The utilization of this compound in ligand-free deboronated coupling reactions offers several advantages for BCB monomer synthesis. Firstly, this method can proceed efficiently at room temperature, eliminating the need for high temperatures and potentially harsh reaction conditions. [, ] This milder approach can be beneficial for preserving sensitive functional groups within the reacting molecules. Secondly, the Suzuki coupling reaction employed, which utilizes a palladium catalyst, demonstrates high selectivity towards the desired product, often leading to good yields. [] These features make this compound a valuable building block for synthesizing well-defined BCB monomers, contributing to the development of high-performance polymeric materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。